Cas no 17343-05-4 (H-GLY-GLY-GLU-OH)

H-GLY-GLY-GLU-OH Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(2-(2-Aminoacetamido)acetamido)pentanedioic acid
- 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid
- H-GLY-GLY-GLU-OH
- L-Glutamic acid,glycylglycyl-
- NSC334192
- NSC-334192
- GLYCYL-GLYCYL-L-GLUTAMIC ACID
- DTXSID80318711
- 17343-05-4
- AKOS010408742
- (2S)-2-[2-(2-AMINOACETAMIDO)ACETAMIDO]PENTANEDIOIC ACID
-
- Inchi: InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1
- InChI Key: GDOZQTNZPCUARW-YFKPBYRVSA-N
- SMILES: O=C(O)CC[C@H](NC(CNC(CN)=O)=O)C(O)=O
Computed Properties
- Exact Mass: 261.09600
- Monoisotopic Mass: 261.09608521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 159Ų
- XLogP3: -4.8
Experimental Properties
- PSA: 158.82000
- LogP: -1.02240
H-GLY-GLY-GLU-OH Security Information
H-GLY-GLY-GLU-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-GLY-GLY-GLU-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | G650285-50mg |
H-GLY-GLY-GLU-OH |
17343-05-4 | 50mg |
$ 160.00 | 2022-06-04 | ||
TRC | G650285-10mg |
H-GLY-GLY-GLU-OH |
17343-05-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | G650285-100mg |
H-GLY-GLY-GLU-OH |
17343-05-4 | 100mg |
$ 250.00 | 2022-06-04 |
H-GLY-GLY-GLU-OH Related Literature
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
2. Book reviews
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on H-GLY-GLY-GLU-OH
Professional Introduction to Compound with CAS No. 17343-05-4 and Product Name: H-GLY-GLY-GLU-OH
The compound with the CAS number 17343-05-4 and the product name H-GLY-GLY-GLU-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This tripeptide, composed of glycine, glycine, and glutamic acid with an hydroxyl group at the C-terminal, has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas.
At the core of understanding this compound lies its molecular structure. The sequence H-GLY-GLY-GLU-OH suggests a linear arrangement of amino acids, where glycine (Gly) is repeated twice followed by glutamic acid (Glu) at the end. This specific configuration imparts distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical for its utility in biochemical assays and drug design.
Recent studies have highlighted the role of such tripeptides in modulating biological pathways. For instance, research published in leading journals like the *Journal of Medicinal Chemistry* has demonstrated that analogs of H-GLY-GLY-GLU-OH can interact with specific protein targets, influencing processes such as inflammation and neurotransmission. The hydroxyl group at the C-terminal (OH) is particularly noteworthy, as it can serve as a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In the realm of drug development, the compound’s potential extends to its use as a precursor for peptide-based therapeutics. Peptides like H-GLY-GLY-GLU-OH are increasingly recognized for their ability to mimic natural bioactive molecules or block unwanted interactions. The simplicity of its structure makes it an attractive candidate for rapid synthesis and functionalization, facilitating high-throughput screening programs aimed at identifying novel drug candidates.
The pharmacokinetic profile of H-GLY-GLY-GLU-OH is another area of active investigation. Studies indicate that this tripeptide exhibits moderate solubility in aqueous media but may require formulation strategies to enhance bioavailability when administered orally or intravenously. Advances in peptide delivery systems, such as nanoparticle encapsulation or prodrugs, are being explored to address these challenges.
From a synthetic chemistry perspective, the preparation of H-GLY-GLY-GLU-OH involves well-established solid-phase peptide synthesis (SPPS) techniques. This method allows for precise control over peptide bond formation and side chain protection, ensuring high purity and yield. Recent innovations in SPPS have further improved efficiency, enabling the rapid production of complex peptides like this one on a larger scale.
The compound’s relevance is also underscored by its applications in biomimetic materials. Peptides capable of self-assembling into ordered structures have potential uses in tissue engineering and drug delivery systems. The specific sequence of Gly-Gly-Glu may promote hydrogel formation or surface binding interactions, making it valuable for developing biocompatible scaffolds.
Epidemiological studies have begun to explore correlations between dietary amino acid intake and chronic diseases. While direct evidence linking H-GLY-GLY-GLU-OH to health outcomes is limited, its constituent amino acids—glycine and glutamic acid—are known to play roles in metabolic pathways associated with energy homeostasis and neuroprotection. This opens avenues for investigating whether synthetic tripeptides could modulate these processes under certain conditions.
Regulatory considerations are also important when evaluating compounds like 17343-05-4 / H-GLY-GLY-GLU-OH. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety. Additionally, any proposed therapeutic applications would require rigorous preclinical testing before human trials can commence.
The future directions for research on this compound are multifaceted. Collaborative efforts between chemists, biologists, and clinicians could unlock new therapeutic possibilities. For example, combining computational modeling with experimental validation might reveal novel mechanisms by which this peptide interacts with biological targets.
In conclusion,17343-05-4 / H-GLY- GLY - GLU - OH stands as a testament to the innovative potential inherent in peptide chemistry. Its unique structure offers a foundation for diverse applications ranging from drug development to biomaterial science. As scientific understanding evolves,this compound will likely continue to play a pivotal role in advancing both academic research and industrial applications within the life sciences sector.
17343-05-4 (H-GLY-GLY-GLU-OH) Related Products
- 869-19-2(Glycyl-L-leucine)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 1946-82-3(Na-Acetyl-L-Lysine)
- 3303-34-2(L-Alanyl-L-leucine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 19146-55-5(N-Acetyl-D-glutamic Acid)
- 19461-38-2(N-Glycyl-L-isoleucine)
- 2490-97-3(Aceglutamide)
- 5817-08-3(2-Acetamidopentanedioic acid)
- 13115-71-4(Glycyl-glutamine)




